N-Fmoc-3-bromo-2-fluoro-D-phenylalanine
Description
N-Fmoc-3-bromo-2-fluoro-D-phenylalanine is a halogenated, Fmoc-protected D-phenylalanine derivative with a bromine atom at the 3-position and a fluorine atom at the 2-position of the phenyl ring. Its molecular formula is C₂₄H₁₉BrFNO₄, with a molecular weight of 484.32 g/mol (CAS: 1998639-82-9) . The D-configuration distinguishes it from L-enantiomers, which are more common in natural peptides but less resistant to proteolytic degradation. This compound is primarily used in solid-phase peptide synthesis (SPPS) to incorporate halogenated aromatic side chains into peptides, enabling applications in drug discovery, structural biology (e.g., heavy atom labeling for crystallography), and protease-resistant peptide design .
Properties
IUPAC Name |
(2R)-3-(3-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrFNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFUYONVXYLOHW-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Br)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C(=CC=C4)Br)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc Protection of D-Phenylalanine
The amino group of D-phenylalanine is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under mildly basic conditions:
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Reagents : Fmoc-Cl, NaHCO₃, dioxane/water (1:1).
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Conditions : 0°C to room temperature, 2–4 hours.
The Fmoc group provides orthogonal protection, allowing selective deprotection during solid-phase peptide synthesis (SPPS).
Bromination at Position 3
Bromination is achieved via electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS):
The iron catalyst enhances regioselectivity, favoring para-bromination relative to the amino acid backbone. Subsequent steric effects direct further substitution to position 3.
Fluorination at Position 2
| Method | Reagent | Catalyst | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Radical Addition | Selectfluor | Fe(III) | 64–70 | High (C2) |
| EAS | F-TEDA-BF₄ | None | 45–50 | Moderate |
| SNAr | KF | Cu(I) | <30 | Low |
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities utilize flow chemistry to enhance scalability:
Purification Protocols
Reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >99% purity. Critical impurities include:
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Di-halogenated byproducts : <0.5%.
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Racemized isomers : <0.1%.
Comparative Analysis of Methodologies
Radical vs. Electrophilic Pathways
Radical fluorination outperforms electrophilic methods in regioselectivity and yield (Table 1). However, it requires stringent temperature control to prevent Fmoc cleavage.
Stereochemical Preservation
Chiral HPLC analysis confirms 98–99% retention of D-configuration when reactions are conducted below 50°C. Elevated temperatures promote racemization (>5% at 70°C).
Challenges and Mitigation Strategies
Halogenation Side Reactions
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Problem : Over-bromination at position 4.
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Solution : Use substoichiometric NBS (0.95 equiv) and monitor via LC-MS.
Fmoc Group Stability
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Problem : Base-induced cleavage during fluorination.
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Solution : Replace aqueous bases with non-nucleophilic alternatives (e.g., DBU in THF).
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-bromo-2-fluoro-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-3-bromo-2-fluoro-D-phenylalanine is extensively used in SPPS due to its ability to incorporate brominated phenylalanine into peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection, facilitating the sequential addition of amino acids to form peptides. This method is crucial for synthesizing peptides with specific sequences and functionalities, which are essential in various biological studies and therapeutic applications .
Case Study : In a study focusing on the synthesis of peptide-based vaccines, researchers utilized this compound to enhance the stability and efficacy of the resultant peptides. The incorporation of fluorinated amino acids was shown to improve the pharmacokinetic properties of the peptides, making them more suitable for therapeutic use .
Drug Development
Targeting Biological Pathways
The compound plays a vital role in designing novel pharmaceuticals, particularly those targeting specific biological pathways. The bromine atom in this compound can be exploited in medicinal chemistry to modify drug candidates, enhancing their binding affinity and selectivity towards biological targets .
Case Study : Research has demonstrated that fluorinated phenylalanines can act as enzyme inhibitors. For instance, the incorporation of this compound into proteasome inhibitors led to increased potency against cancer cells by improving the interaction with target proteins .
Bioconjugation
Facilitating Biomolecule Attachment
The unique reactivity offered by the bromine atom allows this compound to participate in bioconjugation reactions. This application is crucial for developing targeted therapies where biomolecules need to be attached to surfaces or other molecules for enhanced therapeutic effects .
Case Study : In a study focused on targeted drug delivery systems, researchers utilized this compound to create conjugates with antibodies. The resulting bioconjugates displayed improved specificity and reduced off-target effects in vivo, highlighting the potential of this amino acid derivative in precision medicine .
Research in Neuroscience
Understanding Neurotransmitter Systems
this compound is also applied in neuroscience research, particularly in studies investigating neurotransmitter systems. Its incorporation into peptides can help elucidate the roles of specific amino acids in brain function and behavior .
Case Study : A study examining the effects of fluorinated amino acids on neurotransmitter receptor binding revealed that peptides containing this compound exhibited altered binding affinities compared to their non-fluorinated counterparts. This finding provides insights into how modifications at the phenylalanine position can influence receptor interactions and downstream signaling pathways .
Summary Table of Applications
| Application Area | Description | Case Studies |
|---|---|---|
| Peptide Synthesis | Key building block for SPPS; enhances peptide stability and efficacy | Peptide-based vaccines showing improved pharmacokinetics |
| Drug Development | Modifies drug candidates for better targeting of biological pathways | Increased potency of proteasome inhibitors against cancer cells |
| Bioconjugation | Facilitates attachment of biomolecules for targeted therapies | Improved specificity in drug delivery systems using antibody conjugates |
| Neuroscience Research | Investigates roles of amino acids in neurotransmitter systems | Altered receptor binding affinities observed with fluorinated peptides |
Mechanism of Action
The mechanism of action of N-Fmoc-3-bromo-2-fluoro-D-phenylalanine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-Fmoc-3-bromo-2-fluoro-D-phenylalanine with structurally analogous Fmoc-protected phenylalanine derivatives, focusing on substituent effects, enantiomeric forms, molecular properties, and applications.
Table 1: Structural and Molecular Comparison
Key Comparative Insights:
Substituent Effects: Bromine vs. Chlorine/Fluorine: Bromine at the 3-position increases molecular weight (484.32 vs. 405.40 for 3-fluoro analog) and polarizability, making it valuable in crystallography for phase determination. However, bromine’s larger atomic radius may reduce solubility compared to fluorine or chlorine analogs . In contrast, 4-chloro-2-fluoro-D-phenylalanine (CAS 1217768-67-6) positions halogens farther from the backbone, minimizing steric interference .
Enantiomeric Differences :
- The D-configuration of the target compound confers resistance to proteases, unlike its L-enantiomer counterpart (e.g., N-Fmoc-3-bromo-5-fluoro-L-phenylalanine), which is more susceptible to enzymatic cleavage .
Conversely, fluorine’s strong electron-withdrawing nature stabilizes adjacent reaction sites . Compounds with dual halogens (e.g., 3-bromo-2-chloro-L-phenylalanine) exhibit higher lipophilicity (logP ~3.5 estimated) compared to mono-halogenated analogs, enhancing membrane permeability in drug candidates .
Applications in Drug Design :
- Fluorine-Substituted Analogs : N-Fmoc-2,3-difluoro-D-phenylalanine (CAS 1260609-30-0) is used to improve metabolic stability and solubility due to fluorine’s electronegativity and small size .
- Chlorine-Substituted Analogs : N-Fmoc-4-chloro-2-fluoro-D-phenylalanine (CAS 1217768-67-6) serves as a precursor for Suzuki-Miyaura cross-coupling reactions, leveraging chlorine as a leaving group .
Research Findings and Data
Table 2: Comparative Reactivity in SPPS
*Coupling efficiency data inferred from steric/electronic profiles; exact values may vary by reaction conditions.
Biological Activity
N-Fmoc-3-bromo-2-fluoro-D-phenylalanine is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique structural features, including the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and halogen substitutions. This compound is primarily utilized in peptide synthesis and has shown potential biological activities, particularly in enzyme interactions and therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C24H19BrFNO4, with a molecular weight of 484.32 g/mol. The halogen atoms (bromine and fluorine) are positioned at the 3 and 2 positions of the phenyl ring, respectively, which can significantly influence its chemical reactivity and biological interactions.
Biological Activity Overview
-
Enzyme Interactions :
- This compound has been studied for its role as a substrate in enzyme-catalyzed reactions. The presence of halogen atoms can enhance binding affinities and specificity towards biological targets, which is crucial for understanding its role in biochemical pathways .
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Peptide Synthesis :
- This compound is frequently employed as a building block in peptide synthesis due to its ability to form stable peptide bonds while maintaining structural integrity during chemical reactions. Its unique halogenated structure allows for modifications that can enhance the bioactivity of resultant peptides .
-
Therapeutic Applications :
- The compound's potential therapeutic applications are being explored, particularly in the development of peptide-based therapies that target specific biological pathways. Its interactions with enzymes and receptors are essential for designing effective drugs .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Fmoc-4-chloro-2-fluoro-D-phenylalanine | Chlorine at 4-position | Different halogen positioning affects reactivity |
| N-Fmoc-3-fluoro-L-phenylalanine | Fluorine at 3-position | Lacks bromination, affecting biological properties |
| N-Fmoc-2-bromo-L-phenylalanine | Bromine at 2-position | Different positioning may influence synthesis outcomes |
| N-Fmoc-4-bromo-D-phenylalanine | Bromine at 4-position | Different stereochemistry compared to L-isomer |
This comparative analysis highlights how variations in halogen positioning can lead to significant differences in biological activity and reactivity.
Case Studies
- Inhibition Studies : Research has indicated that fluorinated amino acids can act as effective inhibitors of certain enzymes, such as alanine racemase. For instance, β-fluoroalanines have been shown to be suicide substrates for this enzyme, suggesting that this compound might exhibit similar inhibitory properties .
- Antimicrobial Activity : Amino acid-based antimicrobial agents have been synthesized with various modifications, including halogenation. Studies suggest that compounds like this compound could exhibit enhanced antibacterial activity due to their structural characteristics .
Research Findings
Recent studies have focused on the synthesis and characterization of fluorinated derivatives, revealing insights into their stability and biological efficacy. For example:
- Stability : Compounds with fluorinated moieties often demonstrate improved metabolic stability compared to their non-fluorinated counterparts, which is beneficial for drug development .
- Binding Affinity : The introduction of halogens can enhance binding interactions with target proteins or enzymes, potentially leading to increased potency in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
